Physicochemical Differentiation: Increased Hydrogen Bonding Capacity and Lipophilicity vs. Unsubstituted Analog
The presence of the 6-hydroxyl group on the 7-azaindole core of the target compound significantly alters its physicochemical properties compared to the parent unsubstituted methyl ester, Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 351439-07-1). This modification increases both the topological polar surface area (tPSA) and the hydrogen bond donor/acceptor count, while also increasing molecular weight [1]. The calculated logP values differ, reflecting a change in lipophilicity that can impact membrane permeability and solubility [1][2].
| Evidence Dimension | Computed Physicochemical Properties |
|---|---|
| Target Compound Data | tPSA: 75.2 Ų; HBD: 2; HBA: 4; MW: 192.17 g/mol; XLogP3: 0.8 |
| Comparator Or Baseline | Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 351439-07-1): tPSA: 55.0 Ų; HBD: 1; HBA: 3; MW: 176.17 g/mol; XLogP3: 1.2 [3] |
| Quantified Difference | tPSA increase of 20.2 Ų (+37%); 1 additional HBD and HBA; MW increase of 16.0 g/mol; XLogP3 decrease of 0.4 units. |
| Conditions | Computed properties from PubChem (XLogP3, tPSA, HBD/HBA counts) [1][3]. |
Why This Matters
The distinct physicochemical profile directly influences formulation behavior, membrane permeability, and potential off-target interactions, making the target compound uniquely suited for specific drug design scenarios where increased polarity and hydrogen-bonding capacity are required [2].
- [1] PubChem. Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. Compound Summary for CID 53421723. View Source
- [2] Lipinski, C.A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev., 2001, 46, 3-26. View Source
- [3] PubChem. Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate. Compound Summary for CID 22832048. View Source
